molecular formula C4H8N4 B8701966 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- CAS No. 57561-15-6

1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Cat. No.: B8701966
CAS No.: 57561-15-6
M. Wt: 112.13 g/mol
InChI Key: RXSUYWQPZGLDMD-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Sciences

The 1,2,4-triazole moiety is a cornerstone in several areas of chemical science, most notably in medicine, agriculture, and materials science. nih.gov

In medicinal chemistry , the triazole ring is an integral component of numerous clinically approved drugs. globalresearchonline.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govglobalresearchonline.netimist.ma The ability of the triazole ring to act as a stable isostere for amide or ester groups and to engage in critical hydrogen bonding interactions with biological receptors contributes to its therapeutic success. nih.gov

In agriculture , 1,2,4-triazole derivatives are widely employed to protect crops and enhance production. They function as potent fungicides, herbicides, insecticides, and plant growth regulators. rjptonline.orgrjptonline.org The "conazole" family of fungicides, for example, is a major class of azole-based agrochemicals used to manage fungal diseases in crops. rjptonline.org

In materials science , the electron-deficient nature of the 1,2,4-triazole system imparts valuable properties for the development of advanced materials. researchgate.net These derivatives are utilized in the creation of energetic materials due to their high nitrogen content and thermal stability. nih.gov They also serve as components in polymers, corrosion inhibitors, metal-organic frameworks (MOFs), and as electron-transport/hole-blocking layers in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Historical Context and Evolution of Research on Substituted 1,2,4-Triazol-3-amines

Research into 1,2,4-triazoles dates back to the late 19th century, with the first description of the triazole ring system attributed to Bladin in 1885. imist.ma The subset of 3-amino-1,2,4-triazoles gained significant attention in the mid-20th century, largely through the development of Amitrole (3-Amino-1,2,4-triazole), a nonselective herbicide. nih.govwikipedia.org

The evolution of research in this area can be characterized by several key developments:

Expansion of Synthetic Methodologies: Early synthetic routes, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing the triazole core. wikipedia.org Over the decades, the synthetic toolkit has expanded dramatically to include more efficient and versatile methods, such as the cyclization of hydrazine (B178648) derivatives, reactions with amidines, and the use of modern techniques like microwave-assisted synthesis to reduce reaction times. nih.govimist.mafrontiersin.org

From Agrochemicals to Pharmaceuticals: While early industrial applications were dominated by agriculture, research progressively uncovered the vast therapeutic potential of these compounds. researchgate.net This led to extensive medicinal chemistry programs focused on synthesizing and screening libraries of substituted 3-amino-1,2,4-triazoles.

Structural Elucidation and Derivatization: A deeper understanding of the compounds' structure-activity relationships (SAR) has driven research. Scientists have moved from simple substitutions to creating more complex derivatives, such as Schiff and Mannich bases, to modulate biological activity. mdpi.comnih.gov

Focus on Tautomerism: Academic studies have investigated the tautomeric nature of the 1,2,4-triazole ring (e.g., 1H vs. 4H forms), which is crucial for understanding the molecule's reactivity and interaction with biological targets. researchgate.netmdpi.com

Scope and Objectives of Academic Inquiry Pertaining to N,5-dimethyl-1H-1,2,4-Triazol-3-amine

While the broader class of 1,2,4-triazoles is extensively studied, specific academic literature focusing exclusively on N,5-dimethyl-1H-1,2,4-triazol-3-amine is limited. However, based on research into its isomers and structurally related compounds, the primary objectives of academic inquiry into this specific molecule can be inferred. Research on the closely related isomer, 4-amino-3,5-dimethyl-1,2,4-triazole, for instance, has explored its use in forming stable hemiaminals and as a ligand in coordination chemistry. mdpi.com

The likely scope and objectives for investigating N,5-dimethyl-1H-1,2,4-triazol-3-amine would include:

Synthesis and Characterization: The primary objective would be to develop an efficient and high-yield synthetic pathway to the compound, followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Biological Screening: A principal goal would be to evaluate its potential as a bioactive agent. Drawing from the known properties of the 3-amino-1,2,4-triazole scaffold, screening would likely target its antimicrobial, antifungal, anticancer, or anti-inflammatory activities. ijprajournal.comchemmethod.com

Coordination Chemistry: Investigating its capacity to act as a ligand for transition metals. The multiple nitrogen atoms of the triazole ring and the exocyclic amino group provide potential coordination sites, making it a candidate for creating novel metal complexes with interesting magnetic or catalytic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies: Using the compound as a lead structure for the synthesis of new derivatives to explore how different substituents on the triazole ring or amino group affect its biological or material properties.

Overview of Key Research Paradigms for the Chemical Compound

The investigation of a novel compound like N,5-dimethyl-1H-1,2,4-triazol-3-amine would typically follow established research paradigms common in heterocyclic chemistry.

Synthetic Organic Chemistry: This paradigm focuses on the creation of the molecule. Research would involve exploring various synthetic routes, optimizing reaction conditions (e.g., solvent, temperature, catalyst), and scaling up the synthesis for further study. nih.gov The development of a general and efficient method for preparing substituted 3-amino-1,2,4-triazoles is a subject of contemporary interest. nih.gov

Medicinal and Agrochemical Discovery: This involves a systematic evaluation of the compound's biological effects. It begins with broad in vitro screening against various cell lines (e.g., cancer, bacteria, fungi) and progresses to more targeted assays to identify its mechanism of action. mdpi.comresearchgate.net Structure-based drug design, aided by computational modeling, may be used to predict interactions with specific enzymes or receptors.

Physical and Materials Chemistry: This paradigm investigates the fundamental properties of the compound. This includes crystallographic studies to understand its solid-state packing and intermolecular interactions, computational chemistry to model its electronic structure, and evaluation of its potential for applications in materials science, such as its inclusion in polymers or as an electron-transport material. researchgate.net

Data Tables

Table 1: Physicochemical Properties of N,5-dimethyl-1H-1,2,4-triazol-3-amine Isomers

Detailed experimental data for the target compound, N,5-dimethyl-1H-1,2,4-triazol-3-amine, is not widely available in peer-reviewed literature. The table below presents data for a known isomer, 1,5-dimethyl-1H-1,2,4-triazol-3-amine, to provide representative properties for this molecular formula.

PropertyValueSource
IUPAC Name 1,5-dimethyl-1H-1,2,4-triazol-3-amine sigmaaldrich.com
CAS Number 34776-19-7 sigmaaldrich.com
Molecular Formula C₄H₈N₄ sigmaaldrich.com
Molecular Weight 112.14 g/mol Calculated
Physical Form Powder sigmaaldrich.com
Melting Point 216-217 °C sigmaaldrich.com
InChI Key IUOZPYYXZYMRIJ-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Selected Applications of 1,2,4-Triazole Derivatives

This table highlights the diverse applications of compounds containing the 1,2,4-triazole scaffold, as established in chemical and biological research.

Compound Class / ExampleApplication AreaSignificanceSource
Fluconazole, Itraconazole MedicinalWidely used clinical antifungal agents for treating systemic fungal infections. globalresearchonline.net
Amitrole (3-Amino-1,2,4-triazole) AgricultureNon-selective herbicide used for broadleaf and grass weed control. nih.govwikipedia.org
Ribavirin MedicinalBroad-spectrum antiviral drug used against various RNA and DNA viruses. nih.gov
Paclobutrazol AgriculturePlant growth regulator that inhibits gibberellin biosynthesis. wikipedia.org
3-Biphenyl-4-phenyl-5-tert-butylphenyl-1,2,4-triazole (TPA) Materials ScienceUsed as an electron-transport and hole-blocking material in OLEDs. researchgate.net
Substituted 4-Amino-1,2,4-triazoles IndustrialUsed as corrosion inhibitors and as intermediates for high-energy materials. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57561-15-6

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

N,5-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H8N4/c1-3-6-4(5-2)8-7-3/h1-2H3,(H2,5,6,7,8)

InChI Key

RXSUYWQPZGLDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for N,5-dimethyl-1H-1,2,4-Triazol-3-amine

The assembly of the N,5-dimethyl-1H-1,2,4-triazol-3-amine structure can be achieved through several reliable synthetic strategies. These routes focus on the efficient formation of the 1,2,4-triazole (B32235) heterocyclic system and the introduction of the required methyl and amino substituents at the correct positions.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of substituted 1,2,4-triazoles in a one-pot setting. These reactions are valued for their atom economy and operational simplicity. For the target molecule, an MCR could conceivably involve the reaction of a hydrazine (B178648) derivative, a source for the C5-methyl group, and a cyanamide or guanidine derivative to incorporate the 3-amino group. A strategy suitable for the quick preparation of structurally diverse 1,2,4-triazoles involves the formation of thioureas, followed by S-alkylation and subsequent ring closure to yield the desired triazoles nih.gov. Although not explicitly detailed for N,5-dimethyl-1H-1,2,4-triazol-3-amine, this combinatorial approach allows for variation at different positions of the triazole ring nih.gov. Another relevant MCR involves the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives, which provides a regioselective route to functionalized 3-amino-1,2,4-triazoles nih.govraco.cat.

Cyclocondensation is a cornerstone for the synthesis of 1,2,4-triazole rings. A highly effective and common method for preparing 5-substituted 3-amino-1,2,4-triazoles is the reaction of aminoguanidine or its salts (like aminoguanidine bicarbonate) with carboxylic acids. To obtain the 5-methyl substituent of the target compound, acetic acid would be the appropriate carboxylic acid. This reaction proceeds under acidic catalysis and often utilizes microwave irradiation to accelerate the condensation and subsequent cyclodehydration mdpi.com.

Another established cyclocondensation route involves the cyclization of substituted hydrazinecarboximidamide derivatives with a formic acid equivalent, such as trimethyl orthoformate nih.gov. This method is part of a convergent synthesis that allows for variation in the substituents on the triazole ring nih.gov. The cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions also yields amino-1,2,4-triazoles through an intramolecular redox reaction, avoiding the need for external oxidants organic-chemistry.org.

PrecursorsReagents/ConditionsProductReference
Aminoguanidine Bicarbonate, Carboxylic AcidsAcid catalysis, Microwave irradiation5-Substituted 3-amino-1,2,4-triazoles mdpi.com
Substituted HydrazinecarboximidamideTrimethyl orthoformate, 140 °C3-Amino-1,2,4-triazoles nih.gov
N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamidesAcidic conditionsAmino-1,2,4-triazoles organic-chemistry.org
Nitriles, HydrazinesBase-mediated1,3,5-Trisubstituted 1,2,4-triazoles rsc.org

The synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine can also be achieved by functionalizing a pre-existing triazole ring. This typically involves the alkylation of an intermediate like 5-methyl-1H-1,2,4-triazol-3-amine.

Alkylation: The introduction of the N-methyl group onto the 5-methyl-1H-1,2,4-triazol-3-amine core is a key step. The alkylation of the 1,2,4-triazole ring is complex due to the presence of multiple nitrogen atoms (N1, N2, and N4) that can act as nucleophiles, potentially leading to a mixture of regioisomers mdpi.com. However, studies on related compounds, such as 4-amino-3,5-dimethyl-1,2,4-triazole, have shown that reactions with alkylating agents can proceed readily at the N-1 position mdpi.com. The choice of alkylating agent, base, and solvent is crucial for controlling the regioselectivity of the reaction. For instance, the alkylation of 1,2,4-triazole-3-thiones with various alkyl halides is a common method to introduce substituents nih.gov.

Amination: Direct amination to install the 3-amino group onto a pre-formed N,5-dimethyl-1H-1,2,4-triazole is less common than building the ring from an amino-containing precursor like aminoguanidine. However, modern synthetic methods have emerged for the C-H amination of aromatic heterocycles. A photocatalytic approach allows for the C-H amination of arenes with aromatic N-heterocyclic radicals, and 1,2,4-triazole has been shown to be a suitable substrate for this transformation acs.orgacs.org. This method could represent a novel, albeit less traditional, route to amino-substituted triazoles.

Precursor Chemistry and Intermediate Species in Synthesis

The synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine relies on a set of key precursors and proceeds through identifiable intermediate species. The choice of precursors directly dictates the substitution pattern of the final triazole product.

Key Precursors:

Aminoguanidine: This is a fundamental building block, providing the N-N-C(NH2)-N backbone of the 3-amino-1,2,4-triazole ring mdpi.comgoogle.com.

Acetic Acid/Acetonitrile: These reagents serve as the source for the C5 carbon and its attached methyl group mdpi.commdpi.com.

Methylhydrazine: Can be used as a precursor to introduce the N1-methyl group from the outset of the ring synthesis.

N-Methylguanidine/N-Methylthiourea: These can act as precursors for the N-methylated 3-amino portion of the molecule nih.govnih.govnih.gov.

Hydrazides and Nitriles: These are common starting materials in various cyclization and annulation strategies for forming the triazole ring rsc.orgfrontiersin.org.

Intermediate Species:

Acyl Amidrazones/Hydrazinecarboximidamides: These are key intermediates formed during the condensation of a hydrazine derivative with a carboxylic acid or its derivative. For example, the reaction between aminoguanidine and acetic acid first forms an N-acetyl-aminoguanidine intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring nih.govfrontiersin.orgnih.gov.

Thiourea and S-alkylated derivatives: In one-pot strategies, thioureas are formed and subsequently S-alkylated to create a reactive intermediate that cyclizes to the aminotriazole nih.gov.

Precursor/IntermediateRole in Synthesis
AminoguanidineProvides N-N-C(NH2)-N backbone
Acetic AcidSource of C5-methyl group
HydrazinecarboximidamideKey intermediate prior to cyclization
Acyl AmidrazoneIntermediate in condensation reactions

Mechanistic Investigations of Formation Reactions

The formation of the 1,2,4-triazole ring is a well-studied process, with mechanisms that are predominantly based on nucleophilic reactions. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

The classic synthesis of 3-amino-5-methyl-1,2,4-triazole from aminoguanidine and acetic acid exemplifies a nucleophilic reaction pathway. The mechanism proceeds as follows:

Activation and Nucleophilic Attack: The carboxylic acid (acetic acid) is typically activated, often by protonation under acidic conditions. The terminal nitrogen of the hydrazine moiety in aminoguanidine, being the most nucleophilic site, attacks the carbonyl carbon of the activated acetic acid.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses with the elimination of a water molecule to form an acyl amidrazone (N-acetyl-aminoguanidine).

Intramolecular Cyclization: The amino group of the original guanidine portion of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon (now part of an amide).

Dehydration and Aromatization: This second nucleophilic attack forms a five-membered ring intermediate, which subsequently eliminates a second molecule of water to yield the stable, aromatic 1,2,4-triazole ring frontiersin.orgnih.gov.

Similarly, the formation of triazoles from hydrazones and amines involves a cascade of reactions including C-H functionalization and the formation of C=N double bonds, followed by oxidative aromatization mdpi.comfrontiersin.org. The alkylation of the triazole core is a classic SN2 nucleophilic substitution reaction, where a nitrogen atom of the triazole ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide frontiersin.org.

Electrophilic Aromatic Substitution in Substituted Triazoles

The 1,2,4-triazole ring is characterized as an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to electron-rich heterocycles like pyrrole or furan. youtube.com However, the reactivity of the ring is significantly influenced by the nature of its substituents. In the case of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, the presence of two activating groups—a methyl group at the C5 position and an N-methylamino group at the C3 position—enhances the nucleophilicity of the triazole system.

Electrophilic attack can theoretically occur at one of the ring nitrogen atoms or the exocyclic amino group. The N-methylamino group is a strong activating group, and the methyl group is a weak activator. Research on the acylation of the parent compound, 3-amino-1,2,4-triazole, shows that the site of substitution is highly dependent on the acylating agent and reaction conditions. researchgate.net Acylation can occur at the N2 position of the ring or on the exocyclic amino group. researchgate.net For N,5-dimethyl-1H-1,2,4-triazol-3-amine, electrophiles are likely to react with either the exocyclic nitrogen of the N-methylamino group or one of the available ring nitrogens (N1, N2, or N4, depending on the tautomeric form and steric hindrance). The precise outcome is a delicate balance between the electronic effects of the activating groups and the steric hindrance they impose.

Regioselectivity and Stereoselectivity in Synthetic Approaches

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The construction of the 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- core can be achieved through various cyclization strategies, where the final arrangement of atoms is determined by the precursors. nih.govnih.gov A common synthetic route involves the condensation of an amidine or a related derivative with a hydrazine. nih.gov The regiochemical outcome—that is, the specific placement of the N,5-dimethyl and 3-(N-methylamino) substituents—depends on the substitution pattern of the starting materials.

For instance, a [3+2] cycloaddition reaction between a nitrile imine and a nitrile can be employed to construct the triazole ring. The regioselectivity of such reactions is governed by the electronic properties of the substituents on both components. nih.gov Theoretical studies using Density Functional Theory (DFT) can help predict the most likely regioisomeric product by analyzing the activation barriers and Fukui indices of the reactants. imist.ma

When considering substitution reactions on the pre-formed N,5-dimethyl-1H-1,2,4-triazol-3-amine ring, regioselectivity is dictated by the directing effects of the existing methyl and N-methylamino groups. As discussed, electrophilic attack will likely favor a nitrogen atom, with the specific site influenced by a combination of electronics and sterics. In cases involving unsymmetrical heterocyclic precursors, mixtures of N-regioisomers can sometimes be observed. acs.orgacs.org

Stereoselectivity is generally not a factor in the synthesis of the compound itself, as it does not possess a stereocenter. However, if the compound were to be functionalized with a chiral reagent or if a subsequent reaction created a chiral center, then diastereoselectivity would become an important consideration.

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, particularly the choice of solvent, is paramount for maximizing the yield and purity of the target compound. The synthesis of nitrogen-containing heterocycles is often highly sensitive to the reaction medium. mdpi.com Factors such as solvent polarity, proticity, and the selection of a base can dramatically influence reaction rates and equilibrium positions. mdpi.commdpi.com

Studies on the synthesis of related amino-1,2,4-triazole derivatives have demonstrated the profound impact of the solvent system. For example, in the condensation reaction leading to a substituted 4-amino-3,5-dimethyl-1,2,4-triazole, higher yields of the hemiaminal intermediate were observed in apolar aprotic solvents, whereas polar solvents tended to favor the formation of the Schiff base product. mdpi.com Similarly, the choice of solvent can affect selectivity in reactions that can yield multiple products. nano-ntp.com Polar protic solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding, potentially increasing yields, while aprotic solvents like DMSO and DMF may provide a more favorable environment for certain nucleophilic reactions. nano-ntp.com

Optimization typically involves a systematic screening of solvents, temperatures, and catalysts or bases. For the synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine, a divergent synthesis approach could be employed where acidic versus neutral conditions lead to different product classes, underscoring the importance of pH control. organic-chemistry.org

The following table illustrates a hypothetical optimization study for a key synthetic step, based on principles observed in the synthesis of analogous compounds. mdpi.comnih.gov

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolEt₃N801245
2TolueneEt₃N1101252
3AcetonitrileK₂CO₃80865
4DMFK₂CO₃100678
5DMF K₂CO₃ 120 4 85
6DMSOCs₂CO₃120481

This data indicates that a polar aprotic solvent like DMF, combined with a suitable base and elevated temperature, provides the optimal conditions for this hypothetical transformation.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of N,5-dimethyl-1H-1,2,4-triazol-3-amine would be expected to show distinct signals corresponding to the different proton environments in the molecule. Key signals would include:

C5-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to carbon 5 of the triazole ring.

N-Methyl Protons: A signal for the three protons of the methyl group attached to the exocyclic nitrogen. This might appear as a singlet or, if there is coupling to the N-H proton, a doublet.

Amine (N-H) Proton: A signal for the proton on the exocyclic amine. Its chemical shift can be broad and is highly dependent on solvent and concentration.

Ring (N-H) Proton: A signal from the proton on one of the ring nitrogens. Like the other N-H proton, its appearance can be broad and its position variable.

The precise chemical shifts (measured in ppm) would provide insight into the electronic environment of each proton group.

13C NMR Spectral Analysis for Carbon Frameworks

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the target compound, distinct signals would be expected for each unique carbon atom:

Triazole Ring Carbons (C3 and C5): Two signals corresponding to the two carbons within the heterocyclic ring. Their chemical shifts would indicate their position in the electron-deficient aromatic system.

C5-Methyl Carbon: A signal for the carbon of the methyl group at position 5.

N-Methyl Carbon: A signal for the carbon of the N-methyl group.

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments for the C5-methyl and N-methyl groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. While less critical for this specific molecule due to the prevalence of singlet signals, it could help confirm any potential N-H to C-H couplings.

Theoretical NMR Chemical Shift Calculations

In the absence of experimental data, theoretical calculations provide a powerful means of predicting NMR spectra. Using computational chemistry methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(2d,2p)), the magnetic shielding tensors for each nucleus can be calculated. ufv.br These theoretical values can then be converted into predicted chemical shifts, which can be compared with experimental data for related structures to validate the computational model. Such calculations are also instrumental in studying different possible tautomers or conformations of the molecule in solution. ufv.br

Vibrational Spectroscopy Investigations

Infrared (IR) Spectroscopic Analysis

An Infrared (IR) spectrum of N,5-dimethyl-1H-1,2,4-triazol-3-amine would display absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected bands would include:

N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the ring and the secondary amine. For a related primary amine, 3-methyl-1H-1,2,4-triazole-5-amine, bands are observed around 3449, 3314, 3186, and 3039 cm⁻¹. ufv.br

C-H Stretching: Bands typically just below 3000 cm⁻¹ for the methyl groups. ufv.br

C=N Stretching: Vibrations for the carbon-nitrogen double bonds within the triazole ring, typically found in the 1600-1680 cm⁻¹ region. ufv.br

Without experimental spectra, a definitive analysis and data table for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- cannot be constructed. The generation of thorough, informative, and scientifically accurate content as requested is contingent on the future availability of such data in peer-reviewed scientific literature.

Raman Spectroscopic Characterization

While specific Raman spectroscopic data for N,5-dimethyl-1H-1,2,4-triazol-3-amine is not extensively documented in the cited literature, the vibrational modes can be predicted based on studies of similar 1,2,4-triazole (B32235) derivatives dntb.gov.uaresearchgate.netnih.govrsc.orgsebhau.edu.ly. The Raman spectrum is expected to be characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes would include:

N-H stretching: Vibrations associated with the amino group.

C-H stretching: Corresponding to the methyl groups.

C=N and C-N stretching: Vibrations within the triazole ring.

Ring deformation modes: Characteristic vibrations of the triazole heterocycle.

The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state rsc.org.

Table 1: Predicted Raman Vibrational Modes for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Functional Group
N-H Stretch 3300-3500 Amino Group
C-H Stretch 2850-3000 Methyl Groups
C=N Stretch 1600-1680 Triazole Ring
C-N Stretch 1250-1350 Triazole Ring
Ring Deformation 600-1000 Triazole Ring

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and investigating the fragmentation pathways of organic molecules. For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often involves the cleavage of the triazole ring and the loss of small neutral molecules or radicals researchgate.netresearchgate.net. Expected fragmentation pathways for N,5-dimethyl-1H-1,2,4-triazol-3-amine could include:

Loss of a methyl radical (•CH₃).

Cleavage of the amino group.

Ring opening followed by the elimination of nitrogen (N₂) or hydrogen cyanide (HCN).

The specific fragmentation pattern provides a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 2: Plausible Mass Spectrometry Fragmentation Ions for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Ion m/z (relative to molecular ion M) Plausible Identity
[M]+ M Molecular Ion
[M - CH₃]+ M - 15 Loss of a methyl radical
[M - NH₂]+ M - 16 Loss of an amino radical
[M - N₂]+ M - 28 Loss of nitrogen molecule
[M - HCN]+ M - 27 Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- is not detailed in the provided search results, analysis of closely related structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, offers valuable insights into the likely structural characteristics mdpi.comnih.gov.

The triazole ring is expected to be largely planar. The N,5-dimethyl and 3-amino substituents will be positioned on this ring, and their precise orientations will be determined by steric and electronic factors.

The crystal packing of N,5-dimethyl-1H-1,2,4-triazol-3-amine is anticipated to be heavily influenced by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors nih.govmjcce.org.mkacs.org. This would likely lead to the formation of extensive hydrogen-bonding networks, which play a crucial role in stabilizing the crystal lattice.

In similar structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, intermolecular N—H···N hydrogen bonds are observed, forming two-dimensional sheets nih.gov. The presence of both donor and acceptor sites in N,5-dimethyl-1H-1,2,4-triazol-3-amine suggests the potential for a variety of hydrogen bonding motifs, including dimers and extended chains or sheets.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Donor Acceptor Type of Interaction
Amino Group (N-H) Triazole Ring Nitrogen Intermolecular Hydrogen Bond
Amino Group (N-H) Amino Group Nitrogen (of another molecule) Intermolecular Hydrogen Bond

The conformation of the N,5-dimethyl-1H-1,2,4-triazol-3-amine molecule in the crystalline state will be defined by several key dihedral angles. These include the torsion angles involving the substituents relative to the plane of the triazole ring. For instance, the orientation of the amino group and the rotational position of the methyl groups will be important conformational parameters.

Table 4: Key Dihedral Angles for Conformational Analysis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Atoms Defining Dihedral Angle Description
C-C-N-H (Amino Group) Orientation of the amino group relative to the triazole ring
N-C-C-H (Methyl Group) Rotational position of the 5-methyl group
N-N-C-N (Ring Torsion) Torsion angles defining the planarity of the triazole ring

Theoretical and Computational Chemistry Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of chemical systems. For 1,2,4-triazole (B32235) derivatives, calculations are commonly performed using methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

This approach allows for the precise calculation of ground state properties, including bond lengths, bond angles, and dihedral angles. For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, DFT optimization would reveal a likely planar structure for the triazole ring, a characteristic feature of this heterocyclic system. researchgate.net The calculated bond lengths within the triazole ring are expected to be intermediate between typical single and double bonds, indicating electron delocalization. For instance, the N-N bond lengths in similar triazole cores are found to be shorter than a standard N-N single bond (1.45 Å) but longer than an N=N double bond (1.25 Å). rad-proceedings.org The geometry of the exocyclic N-methylamino group and the C5-methyl group relative to the ring would also be determined, providing a complete three-dimensional model of the molecule at its lowest energy state. These structural parameters are crucial for understanding its interaction with other molecules and biological targets.

Analysis of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor. irjweb.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Related Triazine Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Data derived from a DFT study on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine molecule. irjweb.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and delocalization of electron density. It provides a quantitative picture of the interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stabilization of the molecule. nih.gov The stabilization energy, E(2), associated with these interactions is calculated through second-order perturbation theory.

In 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, significant stabilizing interactions would be expected. These include the delocalization of the lone pair electrons from the nitrogen atoms of the amino group and the triazole ring into the antibonding orbitals (π* or σ) of adjacent bonds. For example, interactions like n(N) → π(C=N) within the ring contribute to its aromatic stability. The analysis would quantify the hyperconjugative effects of the methyl groups and the resonance effects of the amino group, providing a deeper understanding of the electronic factors governing the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com

For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, the MEP map would be expected to show the most negative potential (red regions) around the nitrogen atoms of the triazole ring (specifically N2 and N4) due to their lone pairs of electrons. These sites represent the most probable centers for electrophilic attack or coordination to metal ions. jmess.org Conversely, the most positive potential (blue regions) would be located around the hydrogen atoms of the exocyclic amino group and the N1-H proton, identifying them as the primary sites for nucleophilic attack. This visual representation of reactivity is crucial for predicting interaction patterns, such as hydrogen bonding.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several global quantum chemical parameters can be derived to describe the reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior. irjweb.comresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.

These parameters are instrumental in rationalizing and predicting the outcomes of chemical reactions. For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, these descriptors would quantify its stability and propensity to act as either an electrophile or a nucleophile in various chemical environments.

Table 2: Calculated Quantum Chemical Parameters for a Related Triazine Derivative

ParameterValue (eV)
Chemical Hardness (η)2.2435
Chemical Potential (μ)-4.0531
Electrophilicity Index (ω)3.6596

Data derived from a DFT study on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine molecule. irjweb.com

Modeling of Annular Prototropic Tautomerism and Relative Stability

The 1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. rad-proceedings.orgresearchgate.net For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, several tautomeric forms are possible, primarily involving the migration of the proton from the N1 position to the N2 or N4 positions.

Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). zsmu.edu.ua The calculations determine the Gibbs free energy of each tautomer, and the form with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium. researchgate.net For many substituted 1H-1,2,4-triazoles, the 1H tautomer is found to be the most stable form. researchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. researchgate.net Theoretical studies on similar systems show that solvent polarity can also shift the tautomeric equilibrium. zsmu.edu.uantu.edu.iq

Theoretical Investigation of Protonation Equilibria

Understanding the basicity and protonation behavior of a molecule is essential for predicting its behavior in acidic media. Theoretical calculations can be used to investigate protonation equilibria by determining the proton affinity (PA) of each potential protonation site. The most likely site of protonation corresponds to the one with the highest calculated PA. dnu.dp.ua

In 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, there are several potential protonation sites: the three nitrogen atoms of the triazole ring (N1, N2, and N4) and the nitrogen atom of the exocyclic amino group. By calculating the energy of the protonated forms for each site, the relative basicity of these nitrogen atoms can be established. DFT studies on the protonation of 1,2,4-triazole itself have been performed to determine the preferred site of protonation, which is often found to be the N4 atom. dnu.dp.ua The presence of the electron-donating methyl and amino groups on the target molecule would modulate the electron density on the ring nitrogens, influencing their respective proton affinities. asianpubs.org

Chemical Reactivity and Derivatization Strategies

Substitution Reactions Involving the Triazole Ring and Amino Group

The N,5-dimethyl-1H-1,2,4-triazol-3-amine core is susceptible to both electrophilic and nucleophilic substitution reactions, either at the ring nitrogen or carbon atoms, or at the exocyclic amino group. The regioselectivity of these reactions is dictated by the electronic distribution within the molecule and the nature of the attacking reagent.

Electrophilic Substitution Patterns

The 1,2,4-triazole (B32235) ring is generally considered an electron-rich system, making it reactive towards electrophiles. However, the presence of the amino group at the 3-position further activates the ring for electrophilic attack. Computational and experimental studies on related C-amino-1H-1,2,4-triazoles have shown that the global nucleophilicity of 3-amino derivatives is significant. nih.gov The sites of electrophilic attack can include the ring nitrogen atoms (N1, N2, or N4) and the exocyclic amino group.

The outcome of electrophilic substitution is highly dependent on the nature of the electrophile. Hard electrophiles tend to favor attack at the N4 position of the triazole ring, while softer electrophiles may react at the N2 position or the 3-amino group. nih.gov For instance, alkylation of 1-substituted 3-amino-1,2,4-triazoles with alkyl halides can lead to a mixture of products resulting from attack at the N2 and N4 atoms, as well as the exocyclic amino group, indicating low selectivity in some cases. nih.gov

Nucleophilic Substitution Reactions

While the triazole ring itself is electron-rich and thus generally resistant to nucleophilic attack, substitution reactions can occur under specific conditions, particularly when a suitable leaving group is present on the ring. For instance, a chloro-substituted triazole can undergo nucleophilic displacement by primary amines. nih.gov

More commonly, the amino group of N,5-dimethyl-1H-1,2,4-triazol-3-amine can act as a nucleophile. It can participate in reactions such as the Buchwald-Hartwig amination, where it couples with (het)aryl halides in the presence of a palladium catalyst to form N-arylated derivatives. researchgate.net This reaction provides a versatile method for introducing aromatic and heteroaromatic moieties at the amino group.

Functionalization of N,5-dimethyl-1H-1,2,4-Triazol-3-amine to Novel Derivatives

The presence of a reactive primary amino group allows for a wide range of functionalization reactions, leading to the synthesis of diverse derivatives with potentially new chemical and biological properties.

Formation of Schiff Bases and Hemiaminals from the Amino Group

The primary amino group of 3-amino-1,2,4-triazole derivatives readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a vast array of derivatives. The formation of Schiff bases from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles with various aromatic aldehydes has been demonstrated to proceed efficiently, often with high yields. nih.govchemijournal.comuomosul.edu.iq

The reaction proceeds through a two-step mechanism, with the initial formation of a hemiaminal intermediate. nih.gov These hemiaminals are typically unstable and readily dehydrate to form the more stable Schiff base. However, stable hemiaminals have been isolated from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with aromatic aldehydes containing electron-withdrawing groups. nih.gov The stability and yield of the hemiaminal are influenced by factors such as the solvent and the concentration of the reactants. Apolar aprotic solvents tend to favor the formation of the hemiaminal, while polar solvents can shift the equilibrium towards the Schiff base. nih.gov

Table 1: Examples of Schiff Bases Derived from Amino-1,2,4-triazoles and Aromatic Aldehydes nih.gov

Aminotriazole Reactant Aldehyde Reactant Resulting Schiff Base
3-Amino-1H-1,2,4-triazole 5-Chlorothiophene-2-carboxaldehyde N-[(5-chlorothiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine
3,5-Diamino-1H-1,2,4-triazole 5-Chlorosalicylaldehyde 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-5-chlorophenol
3,5-Diamino-1H-1,2,4-triazole 5-Nitrosalicylaldehyde 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-5-nitrophenol
3,5-Diamino-1H-1,2,4-triazole 3-Methoxysalicylaldehyde 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-3-methoxyphenol

Introduction of Diverse Chemical Moieties (e.g., Halogenation, Sulfonylation)

The N,5-dimethyl-1H-1,2,4-triazol-3-amine scaffold can be further modified by the introduction of various functional groups, including halogens and sulfonyl moieties.

Halogenation: Halogenation of aminotriazole derivatives can occur at different positions depending on the reaction conditions and the substrate. For instance, the halogenation of 4-methallyl-5-methallylamino-1,2,4-triazole-3-thione with bromine or iodine leads to the formation of fused five- and six-membered thiazaheterocycles, respectively, through electrophilic cyclization. masterorganicchemistry.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) provides an effective route to 4-halogenated pyrazole derivatives, a reaction that could potentially be adapted for aminotriazoles. lincoln.ac.uk

Sulfonylation: The amino group and the ring nitrogen atoms of aminotriazoles are susceptible to sulfonylation. The regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine has been reported. nih.gov Furthermore, a class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines has been synthesized and investigated for their biological activities. nih.gov The sulfonylation can be directed to either the exocyclic amino group or one of the ring nitrogens, depending on the reaction conditions and the substitution pattern of the starting triazole.

Table 2: Examples of Sulfonylated 3-Amino-1,2,4-triazole Derivatives nih.gov

Starting Aminotriazole Derivative Sulfonylating Agent Resulting Sulfonylated Product
N³-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine Tosyl chloride N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine
N³-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine 4-Phenoxybenzenesulfonyl chloride N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine
N³-(4-Fluorophenyl)-1H-1,2,4-triazole-3,5-diamine 5-Cyano-1-naphthalenesulfonyl chloride 5-((5-Amino-3-((4-fluorophenyl)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)-1-naphthonitrile
N³-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine 5-Cyano-2-naphthalenesulfonyl chloride 5-((5-Amino-3-((4-chlorophenyl)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)-2-naphthonitrile

Coordination Chemistry and Ligand Properties

Design and Synthesis of N,5-dimethyl-1H-1,2,4-Triazol-3-amine as a Ligand

The design of N,5-dimethyl-1H-1,2,4-triazol-3-amine as a ligand is predicated on the presence of multiple potential donor sites: the nitrogen atoms of the triazole ring and the exocyclic amino group. The methylation at the N1 position and the C5 position can influence the ligand's steric and electronic properties, which in turn affects its coordination behavior.

The synthesis of substituted 1,2,4-triazoles can be achieved through various organic synthesis routes. Typically, these involve the cyclization of compounds containing the necessary N-C-N backbone. For N,5-dimethyl-1H-1,2,4-triazol-3-amine, a potential synthetic pathway could involve the methylation of a precursor 5-methyl-1H-1,2,4-triazol-3-amine or the cyclization of appropriately substituted amidines or hydrazides. The specific synthesis of this compound for use as a ligand in coordination chemistry is not extensively documented in publicly available research.

Metal-Ligand Complexation Studies and Bonding Modes

The 1,2,4-triazole (B32235) ring system is known to exhibit a variety of bonding modes in metal complexes. The most common is the N1,N2-bridging mode, where the adjacent nitrogen atoms of the triazole ring bridge two metal centers, often leading to the formation of polynuclear complexes or coordination polymers. Other possible coordination modes include monodentate coordination through one of the ring nitrogens or the exocyclic amino group, and chelation if the geometry is favorable.

For N,5-dimethyl-1H-1,2,4-triazol-3-amine, the N1 position is blocked by a methyl group, precluding the common N1,N2-bridging mode. Therefore, this ligand is more likely to coordinate to metal centers in a monodentate fashion through either the N2 or N4 atoms of the triazole ring, or through the exocyclic amino group. Bidentate chelation involving the N2 or N4 atom and the exocyclic amino group is also a possibility, which would lead to the formation of a five-membered chelate ring. The specific bonding modes adopted would depend on the metal ion, the counter-anion, and the reaction conditions. An isomer of the target compound, 4-Amino-3,5-dimethyl-1,2,4-triazole, has been noted as an interesting bridging ligand that forms trinuclear coordination compounds with various transition metals such as Mn(II), Co(II), and Cu(II) mdpi.com.

Characterization of Coordination Compounds Formed with N,5-dimethyl-1H-1,2,4-Triazol-3-amine

The characterization of coordination compounds is crucial for determining their structure and properties. Standard analytical techniques would be employed for any complexes formed with N,5-dimethyl-1H-1,2,4-triazol-3-amine.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. It would provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and the specific bonding mode of the ligand.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the triazole ring and the N-H stretches of the amino group upon coordination can provide evidence of ligand binding and information about the coordination sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes in solution. Shifts in the resonances of the ligand upon coordination can indicate the binding sites.

UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the d-d transitions of the metal center and charge-transfer bands, which are sensitive to the coordination environment.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic susceptibility measurements can help determine the electronic configuration and spin state of the metal center.

Without specific experimental data for complexes of N,5-dimethyl-1H-1,2,4-triazol-3-amine, a detailed data table cannot be generated.

Influence of Coordination on the Electronic and Structural Properties of the Triazole Moiety

The coordination of a 1,2,4-triazole ligand to a metal center invariably influences its electronic and structural properties.

Electronic Effects: The coordination of the ligand to a Lewis acidic metal center leads to a redistribution of electron density within the triazole ring. This can be observed through changes in spectroscopic properties, such as shifts in IR stretching frequencies and NMR chemical shifts. The aromaticity of the triazole ring may be altered upon coordination.

Structural Effects: Coordination to a metal ion will fix the conformation of the ligand and can lead to changes in bond lengths and angles within the triazole ring and the exocyclic amino group. For instance, the C-N and N-N bond lengths within the triazole ring may be elongated or shortened depending on the nature of the metal-ligand bond. These structural changes would be quantifiable through single-crystal X-ray diffraction studies.

Interactions with Biological Macromolecules and Enzyme Systems Chemical Principles

Molecular Recognition and Binding Affinity Studies (Computational/Theoretical Modeling)

Computational modeling is a crucial tool for predicting and understanding the binding modes and affinities of ligands like 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- to macromolecular targets. acs.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (MM-PBSA/MM-GBSA) provide insights into these interactions at an atomic level. pensoft.netresearchgate.net

Molecular docking studies on various 1,2,4-triazole (B32235) derivatives have shown that the triazole core frequently acts as a central scaffold, orienting substituents into the binding pockets of enzymes and receptors. ijcrcps.commdpi.com For 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, the N-methyl and 5-methyl groups would be predicted to form van der Waals or hydrophobic interactions with nonpolar residues in a binding site. The 3-amino group, along with the nitrogen atoms of the triazole ring, can act as hydrogen bond donors and acceptors, forming crucial connections with polar residues. nih.gov

Binding free energy calculations, such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used to quantify the strength of these interactions. frontiersin.org Studies on related triazole compounds have demonstrated that favorable binding energies are often the result of a balance between electrostatic and van der Waals interactions within the receptor's active site. researchgate.net For instance, computational analyses of 1,2,4-triazole derivatives targeting various enzymes have revealed negative binding free energies, indicating stable complex formation. pensoft.netfrontiersin.org

Table 1: Representative Docking Scores and Binding Energies for 1,2,4-Triazole Scaffolds against Various Protein Targets This table presents data from studies on various 1,2,4-triazole derivatives to illustrate the typical binding affinities observed for this class of compounds.

Compound Class Protein Target Docking Score (kcal/mol) Predicted Binding Energy (MM-GBSA, kcal/mol) Key Interacting Residues
1,2,4-Triazole Derivative Aromatase -9.04 to -9.96 Not Reported Heme group, polar/nonpolar residues
1,2,4-Triazole Hybrid InhA Enzyme -9.99 Not Reported Met103, Lys165, Ile95, Ile21
1,2,4-Triazole Derivative DNA Gyrase -16.5 Not Reported Not Specified
1,2,4-Triazole Derivative P450 CYP121 Not Reported Not Reported VAL82, ASN85, Heme group

Data sourced from studies on various 1,2,4-triazole derivatives. ijcrcps.commdpi.comnih.govresearchgate.net

Exploration of Enzyme Modulation Mechanisms via Chemical Interactions (e.g., Enzyme Inhibition Principles)

The 1H-1,2,4-triazole-3-amine scaffold is a common feature in many enzyme inhibitors. researchgate.net The mechanism of enzyme modulation often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding. The nitrogen atoms of the 1,2,4-triazole ring can coordinate with metal ions present in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues. researchgate.net

Studies on various enzymes have elucidated the role of the triazole core in inhibition. For instance, 1,2,4-triazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurological disorders. nih.govacs.org The inhibition mechanism often involves interactions with both the catalytic and peripheral anionic sites of these enzymes. acs.org

Structure-Reactivity Relationships Governing Chemical Binding Events

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-triazole derivatives, SAR studies have revealed several key principles that can be applied to 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-.

The substitution pattern on the triazole ring is critical. The presence of an amino group at the C3 position generally provides a key hydrogen bonding point. The reactivity of this amino group, and the N1 and N2 atoms of the ring, can be influenced by the electronic nature of other substituents. researchgate.net The 5-methyl group is an electron-donating group, which can modulate the electronic properties and basicity of the nearby ring nitrogen atoms, thereby affecting their ability to form hydrogen bonds or coordinate with metals.

The N-methylation on the amino group can impact steric hindrance and the hydrogen bond donating capacity. While a primary amine (-NH2) can donate two hydrogen bonds, an N-methyl amine (-NHCH3) can only donate one. This can significantly alter the binding orientation and affinity for a target. In some cases, the addition of a methyl group can lead to favorable hydrophobic interactions that increase potency. nih.gov

Table 2: Structure-Activity Relationship Trends for 1,2,4-Triazole Derivatives This table summarizes general SAR findings from various studies on 1,2,4-triazole analogues.

Structural Feature Influence on Activity Rationale
3-Amino Group Often essential for activity Acts as a key hydrogen bond donor.
5-Position Substituent Modulates potency and selectivity Small alkyl groups (like methyl) can fit into hydrophobic pockets. Bulky groups may cause steric clashes.
N-Substitution on Amino Group Variable (increase or decrease) Can enhance hydrophobic interactions but reduces hydrogen bond donor capacity.
Triazole Ring Nitrogens Crucial for binding Act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites.

Information synthesized from general SAR studies on triazole derivatives. nih.govacs.org

Rational Design Principles for Chemically Interactive Scaffolds

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous active compounds and its favorable physicochemical properties. nih.govresearchgate.net It is often used as a bioisosteric replacement for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net

Rational design principles involving the 1H-1,2,4-triazol-3-amine core often leverage its rigid structure and defined vectoral array of interaction points. The core provides a stable platform from which different functional groups can be projected to interact with specific sub-pockets of a target protein.

In the case of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, the scaffold presents:

A hydrogen bond donating/accepting region (the amino group and ring nitrogens).

Two small hydrophobic regions (the N-methyl and 5-methyl groups).

This pattern of functionalities can be used to design molecules that target specific enzyme active sites. For example, in kinase inhibitor design, the amino-triazole core can mimic the hinge-binding motif of adenine, forming key hydrogen bonds with the enzyme's hinge region, while the methyl groups occupy adjacent hydrophobic pockets. This approach of molecular hybridization, where a known active scaffold is decorated with substituents to enhance affinity and selectivity, is a cornerstone of modern drug discovery. nih.gov

Advanced Applications in Diverse Chemical Sciences Non Clinical Focus

Role in the Development of New Materials and Chemical Systems

The 1,2,4-triazole (B32235) moiety is a well-established component in the field of materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can act as effective bridging ligands, coordinating with multiple metal centers to form extended one-, two-, or three-dimensional networks. The specific substitution pattern of N,5-dimethyl-1H-1,2,4-triazol-3-amine could influence the topology and properties of such materials.

A notable related compound, 4-amino-3,5-dimethyl-1,2,4-triazole, has been shown to act as a bridging ligand in the formation of trinuclear coordination compounds with metals like manganese(II), cobalt(II), and copper(II), leading to materials with interesting magnetic properties. mdpi.com By analogy, N,5-dimethyl-1H-1,2,4-triazol-3-amine could be employed to create novel coordination polymers. The presence of the N-methyl group might introduce steric effects that could be exploited to control the dimensionality and porosity of the resulting framework.

Furthermore, 1,2,4-triazole derivatives are precursors to stable organic radicals that are being explored for applications in optoelectronic materials. These radicals can exhibit unique optical, electrical, and magnetic properties stemming from their open-shell electronic structures. The functional groups on the triazole ring can be modified to tune these properties, suggesting a potential pathway for developing new functional organic materials from N,5-dimethyl-1H-1,2,4-triazol-3-amine.

Catalytic Applications in Organic Transformations

The 1,2,4-triazole framework is integral to the design of various catalytic systems. The nitrogen atoms can serve as ligands for transition metal catalysts, influencing their reactivity, selectivity, and stability. Copper-catalyzed reactions, in particular, often utilize nitrogen-based ligands for transformations such as C-N and N-N bond-forming oxidative coupling reactions. frontiersin.org The N,5-dimethyl-1H-1,2,4-triazol-3-amine molecule could function as a bidentate ligand, coordinating to a metal center through a ring nitrogen and the exocyclic amino group, thereby forming a stable chelate complex suitable for catalysis.

The development of catalysts inspired by biological systems is a growing area of research. For instance, an amine oxidase-inspired catalyst system has been reported for the regioselective synthesis of 1,2,4-triazoles. This highlights the potential for triazole-based compounds to participate in or facilitate complex, multi-step cascade reactions under environmentally benign conditions, using oxygen as the terminal oxidant. While not a catalyst itself in this context, the stability and functionality of the triazole ring make it a suitable scaffold for designing more complex catalytic structures.

Utilization as Precursors for Specialized Chemical Reagents

The primary amino group at the 3-position is the most significant feature of N,5-dimethyl-1H-1,2,4-triazol-3-amine for its use as a chemical precursor. This nucleophilic group can readily undergo a variety of chemical transformations to generate more complex molecules and specialized reagents.

One of the most common reactions is condensation with aldehydes and ketones to form Schiff bases (imines). Research on the related 4-amino-3,5-dimethyl-1,2,4-triazole has demonstrated its reaction with various substituted benzaldehydes to form stable hemiaminals and, subsequently, Schiff bases. mdpi.com These Schiff base derivatives are not only important intermediates for the synthesis of other heterocyclic systems but are also widely used as ligands in coordination chemistry. The reaction conditions can be tuned to favor either the hemiaminal or the Schiff base product, as illustrated in the table below based on studies of analogous compounds. mdpi.com

Reactant (Aldehyde)SolventProduct TypeYield (%)
2-NitrobenzaldehydeDichloromethaneHemiaminal88
2-NitrobenzaldehydeMethanolSchiff Base75
4-ChlorobenzaldehydeAcetonitrileHemiaminal70
BenzaldehydeTolueneSchiff Base65

Beyond Schiff base formation, the amino group allows for acylation, alkylation, and diazotization reactions, opening pathways to a vast array of functionalized 1,2,4-triazole derivatives for further chemical synthesis. nih.gov

Applications in Spectroscopic Probes or Chemosensors

Chemosensors are molecules designed to signal the presence of specific chemical species through a detectable change, such as color (colorimetric) or light emission (fluorescence). researchgate.net The 1,2,3- and 1,2,4-triazole scaffolds are frequently incorporated into chemosensors due to the ability of their nitrogen atoms to act as selective binding sites for metal ions and anions. researchgate.netsci-hub.se

N,5-dimethyl-1H-1,2,4-triazol-3-amine is a promising candidate for the development of novel chemosensors. The molecule itself can be considered a "receptor" unit. To create a functional sensor, this receptor can be chemically linked to a "signaling" unit (a chromophore or fluorophore). The binding of a target analyte to the triazole and amino nitrogen atoms can perturb the electronic properties of the signaling unit, causing a measurable spectroscopic response.

A common strategy involves the formation of a Schiff base between the amino-triazole and an aldehyde-bearing fluorophore, such as salicylaldehyde (B1680747) or a coumarin (B35378) derivative. The resulting molecule can exhibit selective fluorescence quenching or enhancement upon coordination with specific metal ions. The combination of the "soft" triazole nitrogens and the "hard" amino nitrogen can lead to high selectivity for particular ions. The table below summarizes the targets of various chemosensors built upon the broader triazole framework.

Triazole-Based Sensor TypeTarget AnalyteDetection Method
Rhodamine-Triazole ConjugateFe3+Colorimetric/Fluorescent
Calix researchgate.netarene-TriazoleHg2+Fluorescent
BODIPY-Triazole ConjugateHg2+Colorimetric/Fluorescent
Coumarin-Triazole Schiff BaseZn2+Fluorescent

By leveraging these established design principles, N,5-dimethyl-1H-1,2,4-triazol-3-amine could be readily derivatized to create new sensors for environmental monitoring or chemical process control.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives is increasingly guided by the principles of green chemistry, which prioritize minimizing waste, reducing energy consumption, and using less hazardous materials. nih.govuthm.edu.my Future efforts in synthesizing 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- and its analogs are expected to focus on methodologies that are both environmentally benign and highly efficient.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for various 1,2,4-triazole syntheses. uthm.edu.myuthm.edu.my The application of microwave energy offers a more energy-efficient alternative to conventional heating methods. uthm.edu.my

One-Pot Reactions: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, enhances efficiency by eliminating the need for intermediate purification steps. isres.org For instance, a one-pot, two-step process has been successfully used to produce 1,3,5-trisubstituted-1,2,4-triazoles with high yields. frontiersin.org

Metal-Free Catalysis: To avoid the environmental and economic issues associated with heavy metal catalysts, research is moving towards metal-free reaction pathways. nih.gov Methods involving electrocatalysis, photocatalysis, and aerobic oxidative conditions are gaining traction for the synthesis of triazole scaffolds. isres.orgnih.gov

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more sustainable alternatives, such as water or ionic liquids, is a central goal of green chemistry. nih.gov

These innovative approaches promise to make the synthesis of complex triazoles like 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- more sustainable, cost-effective, and scalable.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives

Methodology Key Advantages Relevant Findings
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency. uthm.edu.myuthm.edu.my Superior to conventional methods in terms of time and energy. uthm.edu.my Used for copper-catalyzed azide-alkyne cycloadditions. uthm.edu.my
One-Pot Synthesis High efficiency, reduced waste, simplified procedures. isres.org Enables the creation of 1,3,5-trisubstituted-1,2,4-triazoles in a single sequence. frontiersin.org
Metal-Free Catalysis Avoids toxic metal waste, environmentally friendly. nih.gov Includes aerobic oxidative conditions and the use of iodine (I2) as a mediator. isres.org
Green Solvents Reduced environmental impact, improved safety. nih.gov Focuses on minimizing or replacing hazardous solvents in line with green chemistry principles. nih.gov

Advanced Computational and Machine Learning Approaches for Molecular Design

The design of novel molecules for specific applications, particularly in medicinal chemistry, is being revolutionized by computational tools. For derivatives of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, these approaches can accelerate the discovery of new compounds with enhanced properties.

Density Functional Theory (DFT) Studies: DFT calculations are employed to understand the molecular geometry, vibrational frequencies, and electronic properties of triazole compounds. tandfonline.com Such studies can predict the reactivity of different sites on the molecule, for instance, indicating that for C-amino-1H-1,2,4-triazoles, electrophilic attack can occur at the N-2 and N-4 atoms of the ring or the amino group. researchgate.net This predictive power helps in designing targeted chemical reactions.

Molecular Docking: This computational technique is used to predict how a molecule binds to a specific biological target, such as an enzyme or receptor. It is a crucial tool in drug discovery for designing potent and selective inhibitors. mdpi.comnih.gov For example, docking studies have been used to identify trifluoromethyl-substituted 1H-1,2,4-triazol-3-yl benzenesulfonamides as potential antimalarial agents. nih.gov

Machine Learning (ML) and Virtual Screening: ML algorithms can be trained on existing chemical libraries to predict the biological activity of new, untested compounds. mdpi.com This allows for the rapid virtual screening of thousands of potential derivatives, identifying the most promising candidates for synthesis and further testing. mdpi.comnih.gov This approach has been successfully used to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com

By integrating these computational methods, researchers can adopt a more rational design strategy, saving time and resources while increasing the probability of discovering molecules with desired functionalities.

Exploration of Novel Chemical Transformations and Reactivity Patterns

A deeper understanding of the reactivity of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- is essential for creating more complex and diverse molecular architectures. The presence of multiple reaction centers—the triazole ring nitrogens and the exocyclic amino group—allows for a wide range of chemical modifications. zsmu.edu.ua

Future research is likely to explore:

Condensation Reactions: The amino group can react with carbonyl compounds like aldehydes and ketones to form Schiff bases and related structures. mdpi.comchemmethod.com Studies on the closely related 4-amino-3,5-dimethyl-1,2,4-triazole show it reacts with substituted benzaldehydes to form stable hemiaminals, an intermediate in Schiff base formation. mdpi.com The stability and yield of these products are influenced by factors like solvent polarity and reagent concentration. mdpi.com

Multicomponent Reactions: These reactions combine three or more reactants in a single step to build complex molecules efficiently. Their application to the 1,2,4-triazole scaffold is a promising avenue for generating chemical diversity. nih.gov

Functionalization of the Triazole Ring: The nitrogen atoms within the triazole ring can be alkylated or arylated, and the ring itself can participate in various cycloaddition and transformation reactions. researchgate.net Computational studies predict that the N-2 and N-4 atoms are key centers for nucleophilic activity in amino-1,2,4-triazoles. researchgate.net

Denitrogenative Transformations: In some 1,2,3-triazoles, the triazole ring can be opened under certain conditions to release nitrogen gas and form other heterocyclic systems, such as imidazoles. mdpi.com Exploring similar reactivity patterns for 1,2,4-triazoles could lead to novel synthetic pathways.

Investigating these and other transformations will expand the synthetic utility of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, allowing it to serve as a versatile building block for a new generation of functional molecules.

Integration with Supramolecular Chemistry and Self-Assembly Studies

The structural features of 1,2,4-triazoles make them excellent candidates for use in supramolecular chemistry and materials science. nih.govnih.gov The nitrogen atoms of the triazole ring can act as strong σ-donors, enabling them to coordinate with metal ions, while the amino group can participate in hydrogen bonding. nih.gov

Emerging research avenues in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): 1,2,4-Triazole derivatives are widely used as bridging ligands to connect metal centers, forming extended one-, two-, or three-dimensional networks. nih.govnih.gov The related compound 4-amino-3,5-dimethyl-1,2,4-triazole is known to act as a bridging ligand with various metal ions like Mn(II), Co(II), and Cu(II). mdpi.com The specific geometry and connectivity of these networks can be tailored to create materials with applications in gas storage, catalysis, and sensing.

Hydrogen-Bonded Assemblies: In the absence of metal ions, the N-H group of the triazole ring and the amino substituent can form robust intermolecular hydrogen bonds. nih.gov In the crystal structure of 4-amino-3,5-dimethyl-1,2,4-triazole, these N-H···N hydrogen bonds lead to the formation of a two-dimensional sheet structure. nih.gov Exploring the self-assembly of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- could lead to the development of novel organic materials with defined architectures.

Ionic Liquids: 4-amino-1,2,4-triazoles can react with alkylating agents to form salts with low melting points, a characteristic of ionic liquids. mdpi.com These materials have potential applications as environmentally friendly solvents and electrolytes.

By leveraging the principles of molecular recognition and self-assembly, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- can be integrated into complex supramolecular systems, paving the way for the development of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves coupling triazole derivatives with dimethylamine under controlled conditions. Key parameters include:

  • Temperature : Optimal yields are reported at 60–80°C to balance reaction kinetics and decomposition risks .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Copper(I) iodide or palladium catalysts improve regioselectivity in triazole ring formation .
  • Example protocol :
StepReagentsConditionsYield
13-amino-1H-triazole, CH₃IDMF, 70°C, 12h65–75%
2Dimethylamine, K₂CO₃Acetonitrile, reflux80–85%

Q. How is the structure of N,5-dimethyl-1H-1,2,4-triazol-3-amine validated experimentally?

  • Answer : Structural confirmation relies on:

  • NMR :
  • ¹H NMR : Peaks at δ 2.35–2.50 ppm (N–CH₃) and δ 6.8–7.2 ppm (triazole protons) .
  • ¹³C NMR : Resonances at 35–40 ppm (N–CH₃) and 150–155 ppm (triazole carbons) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 127.08 (theoretical: 127.09) .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Answer :

  • Solubility : Moderately soluble in polar solvents (water: ~5 mg/mL at 25°C; DMSO: >50 mg/mL) .
  • Stability : Degrades under prolonged UV exposure; store at 4°C in dark .
  • Melting point : 150–153°C (varies with purity) .

Advanced Research Questions

Q. How do substituent modifications (e.g., N-methyl vs. pyrrolidinyl groups) alter biological activity?

  • Answer : Substituents impact:

  • Binding affinity : The dimethylamino group enhances π–π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms), while bulkier groups (e.g., pyrrolidinyl) may sterically hinder binding .
  • Solubility : Polar substituents (e.g., –OH) improve aqueous solubility but reduce membrane permeability .
  • Case study : Replacing N-methyl with pyrrolidinyl in analogs increased IC₅₀ against Candida albicans by 3-fold .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Answer : Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) .
  • Impurity profiles : Use HPLC (≥95% purity) and control for byproducts like 1H-triazol-3-amine isomers .
  • Structural analogs : Compare activity of N,5-dimethyl- with 5-tert-butyl- derivatives to isolate substituent effects .

Q. How can computational methods (e.g., molecular docking) guide the design of N,5-dimethyl- derivatives?

  • Answer :

  • Target selection : Prioritize enzymes with conserved triazole-binding pockets (e.g., fungal lanosterol 14α-demethylase) .
  • Docking workflow :

Prepare ligand (protonation states via MarvinSketch).

Grid generation around catalytic residues (AutoDock Vina).

Score poses using MM/GBSA (e.g., Schrödinger Suite) .

  • Validation : Correlate docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .

Q. What are the challenges in crystallizing N,5-dimethyl-1H-1,2,4-triazol-3-amine, and how are they addressed?

  • Answer :

  • Crystallization issues : Low symmetry and solvent inclusion.
  • Solutions :
  • Use mixed solvents (e.g., ethanol/water) for slow evaporation .
  • Employ SHELXL for refinement of twinned crystals (R-factor < 0.05) .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule crystals .

Methodological Considerations

Q. How to optimize reaction conditions for scaled-up synthesis while minimizing byproducts?

  • Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading .
  • Byproduct analysis : Monitor via LC-MS; common byproducts include 1H-triazol-3-amine (δ 7.1 ppm in ¹H NMR) .
  • Scale-up protocol :
ParameterLab Scale (1g)Pilot Scale (100g)
Reaction time12h18h
Catalyst5 mol% CuI3 mol% CuI + 2 mol% ligand

Q. What safety precautions are critical when handling N,5-dimethyl-1H-1,2,4-triazol-3-amine?

  • Answer :

  • Toxicity : Classified as a Group 3 carcinogen (IARC); use fume hoods and PPE .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .
  • Spill management : Absorb with vermiculite; avoid aqueous rinses to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.